Product packaging for 5-Chloro-3-phenyl-1-vinyl-1H-pyrazole(Cat. No.:CAS No. 67000-41-3)

5-Chloro-3-phenyl-1-vinyl-1H-pyrazole

Cat. No.: B3278005
CAS No.: 67000-41-3
M. Wt: 204.65 g/mol
InChI Key: PTVKOSIKPUEHLC-UHFFFAOYSA-N
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Description

5-Chloro-3-phenyl-1-vinyl-1H-pyrazole is a specialized vinylpyrazole derivative designed for advanced research and development applications. This compound serves as a versatile building block in organic synthesis, particularly valuable for constructing more complex molecular architectures. Its structure incorporates a reactive vinyl group at the N-1 position, which enables its participation in key synthetic transformations such as cycloaddition reactions, free-radical polymerizations, halogenation, hydrohalogenation, and transition-metal-catalyzed cross-coupling reactions . Vinylpyrazoles are increasingly investigated as core scaffolds in medicinal chemistry due to their presence in compounds with diverse biological activities . The specific substitution pattern of this compound—featuring a chloro group and a phenyl ring—allows researchers to fine-tune electronic properties and steric profile, making it a promising precursor for developing new pharmacologically active molecules. It is also of significant interest in materials science, particularly in the development of novel polymers and as a ligand in coordination chemistry . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2 B3278005 5-Chloro-3-phenyl-1-vinyl-1H-pyrazole CAS No. 67000-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1-ethenyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-2-14-11(12)8-10(13-14)9-6-4-3-5-7-9/h2-8H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVKOSIKPUEHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C(=CC(=N1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 3 Phenyl 1 Vinyl 1h Pyrazole and Analogous Pyrazole Scaffolds

Strategies for Constructing the Pyrazole (B372694) Ring System

The formation of the pyrazole ring is predominantly achieved through two powerful strategies: the condensation of a three-carbon component with a hydrazine derivative, or the cycloaddition of a 1,3-dipole with a suitable dipolarophile. These methods offer versatility in introducing a wide array of substituents onto the pyrazole core.

Cyclocondensation Reactions

Cyclocondensation reactions are a classical and widely utilized approach for pyrazole synthesis, involving the reaction of a binucleophilic hydrazine with a 1,3-dielectrophilic species. The choice of the 1,3-dielectrophile, typically a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl derivative, dictates the substitution pattern of the resulting pyrazole.

The reaction of 1,3-dicarbonyl compounds with hydrazines is a foundational method for pyrazole synthesis. To achieve a structure such as 5-Chloro-3-phenyl-1-vinyl-1H-pyrazole, a multi-step approach is often necessary, as direct vinylation of the hydrazine prior to cyclization can be challenging. A more common strategy involves the use of a masked vinyl group, such as a 2-hydroxyethyl or 2-chloroethyl group on the hydrazine, followed by a subsequent elimination reaction to form the vinyl moiety.

A relevant synthetic pathway for analogous 5-chloro-1-vinyl-1H-pyrazoles begins with the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine. exlibrisgroup.com This initial step forms a 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazole. The hydroxyl group is then converted to a better leaving group, typically a chloride, by treatment with an agent like thionyl chloride, yielding the 5-chloro-1-(2-chloroethyl)-1H-pyrazole intermediate. The final step to introduce the vinyl group is an elimination reaction, where the treatment of the 1-(2-chloroethyl)pyrazole with a base such as sodium hydroxide in ethanol or potassium tert-butoxide in pyridine, results in the formation of the desired 5-chloro-1-vinyl-1H-pyrazole. exlibrisgroup.com

StepReactantsReagents/ConditionsProduct
12,2-Dichlorovinyl ketone, 2-(Hydroxyethyl)hydrazine-3-Substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazole
23-Substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoleThionyl chloride, Reflux in CHCl35-Chloro-1-(2-chloroethyl)-1H-pyrazole
35-Chloro-1-(2-chloroethyl)-1H-pyrazoleNaOH in EtOH or t-BuOK in pyridine5-Chloro-1-vinyl-1H-pyrazole

This table outlines a general synthetic sequence for 5-chloro-1-vinyl-1H-pyrazoles.

The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides a direct route to pyrazolines, which can subsequently be oxidized to pyrazoles. To obtain a 1-vinylpyrazole directly from this method is less common. However, functionalized α,β-unsaturated systems can be employed. For instance, the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with substituted hydrazines is a well-established method for synthesizing 1,3,5-trisubstituted pyrazoles. nih.gov

A domino reaction involving the Bestmann-Ohira reagent and α,β-unsaturated aldehydes has been reported for the efficient synthesis of functionalized vinylpyrazoles. nih.gov This reaction proceeds through a 1,3-dipolar cycloaddition of an in-situ generated diazomethyl anion to the cinnamaldehyde, leading to a pyrazoline carbaldehyde intermediate. A subsequent reaction with another molecule of the Bestmann-Ohira reagent and further transformations yield the 5(3)-vinylpyrazole product. nih.gov While this method provides a vinyl group at the 3 or 5 position, it highlights the utility of α,β-unsaturated systems in constructing vinyl-substituted pyrazole scaffolds.

Precursor TypeHydrazine DerivativeKey IntermediatesProduct Type
α,β-Unsaturated AldehydesHydrazinePyrazolinePyrazole (after oxidation)
ChalconesSubstituted HydrazinesPyrazoline1,3,5-Trisubstituted Pyrazole
CinnamaldehydesBestmann-Ohira Reagent (in situ diazo source)Pyrazoline carbaldehyde, Pyrazoline alkyne5(3)-Vinylpyrazole

This table summarizes pyrazole syntheses starting from α,β-unsaturated carbonyl compounds.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful, often regioselective, reactions for the construction of five-membered heterocyclic rings, including pyrazoles. These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, such as an alkene or an alkyne.

Nitrilimines, typically generated in situ from the dehydrohalogenation of hydrazonoyl halides, are versatile 1,3-dipoles for pyrazole synthesis. The reaction of a nitrilimine with an alkyne directly yields a pyrazole, while reaction with an alkene produces a pyrazoline, which may then be oxidized to the corresponding pyrazole.

To synthesize a compound like this compound, a retrosynthetic analysis would suggest the cycloaddition of a C-phenyl-N-vinyl nitrilimine with a chloro-substituted dipolarophile, or a C-chloro-N-vinyl nitrilimine with a phenyl-substituted dipolarophile. However, the preparation and handling of such specific nitrilimines can be complex. A more feasible approach would involve the cycloaddition of a stable and readily available nitrilimine with a vinyl-substituted dipolarophile. For instance, a C-phenyl substituted nitrilimine could react with a vinyl alkyne derivative. The regioselectivity of such reactions is a critical consideration, often influenced by both electronic and steric factors of the substituents on the dipole and dipolarophile.

Diazo compounds are another important class of 1,3-dipoles used in pyrazole synthesis. The reaction of a diazo compound with an alkyne provides a direct route to pyrazoles. The regioselectivity of this cycloaddition is a key aspect, with the substituents on both the diazo compound and the alkyne influencing the orientation of the addition.

For the synthesis of a 3-phenyl-substituted pyrazole, diazophenylmethane would be a suitable diazo compound. Its reaction with a chloro- and vinyl-substituted alkyne could potentially lead to the desired product. However, the synthesis and stability of such a highly functionalized alkyne would need to be considered. Alternatively, the reaction of diazomethane with a phenyl- and chloro-substituted vinyl alkyne could be envisioned. The presence of electron-withdrawing or -donating groups on the reactants can significantly impact the reaction rate and regiochemical outcome.

1,3-DipoleDipolarophileIntermediate (if any)Product
NitrilimineAlkyne-Pyrazole
NitrilimineAlkenePyrazolinePyrazole (after oxidation)
Diazo CompoundAlkyne-Pyrazole

This table provides a general overview of 1,3-dipolar cycloaddition routes to pyrazoles.

Transition Metal-Catalyzed Synthetic Routes

Transition metals, particularly palladium and copper, play a pivotal role in the synthesis of pyrazoles by enabling challenging bond formations with high precision.

Palladium catalysis is a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical approach to building complex molecules. In the context of pyrazole synthesis, palladium-catalyzed C-H activation can be employed to introduce aryl or vinyl groups at specific positions on the pyrazole ring. For instance, the pyrazole nucleus can act as a directing group to facilitate the arylation of C-H bonds. While direct vinylation of a pre-formed 5-chloro-3-phenyl-1H-pyrazole at the N-1 position is a common strategy, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, can also be utilized to introduce the phenyl group at the C-3 position of a suitably functionalized pyrazole precursor.

Research has demonstrated the utility of palladium(II) acetate as a catalyst in such transformations. The pyrazole itself can direct the functionalization of unactivated sp³ C-H bonds, showcasing the versatility of this catalytic system. rsc.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Reactions in Pyrazole Synthesis

Reaction Type Catalyst Reactants Product Reference
C-H Arylation Pd(OAc)₂ Pyrazole, Aryl Iodide Arylated Pyrazole rsc.orgnih.gov

This table is illustrative of the types of palladium-catalyzed reactions applicable to heterocycle synthesis and is not exhaustive.

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of N-heterocycles, including pyrazoles. These methods often proceed via oxidative coupling mechanisms, enabling the formation of C-N and N-N bonds. For the synthesis of pyrazole scaffolds, copper catalysts can facilitate the cyclization of appropriate precursors. For example, copper-catalyzed annulation of aminopyrazoles can lead to fused pyrazole systems. mdpi.com

A practical synthesis of pyrazoles has been developed via a copper-catalyzed relay oxidation strategy, which involves the cascade reactions of oxime acetates, amines, and aldehydes. beilstein-journals.org This approach is noted for its use of an inexpensive catalyst and green oxidants. Furthermore, the synthesis of N-phenyl-1H-indazoles, a related heterocyclic structure, has been achieved through copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones, highlighting the potential for forming N-aryl bonds in pyrazole synthesis as well. nih.gov

Table 2: Overview of Copper-Catalyzed Pyrazole Synthesis

Reaction Type Catalyst Key Features Reference
Relay Oxidation Copper Catalyst Inexpensive catalyst, green oxidants, cascade reaction beilstein-journals.org
Intramolecular N-Arylation CuI Synthesis of N-aryl heterocycles from chlorinated precursors nih.gov

This table summarizes key features of copper-catalyzed reactions relevant to pyrazole synthesis.

Multi-component Reaction Pathways for Pyrazole Core Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. MCRs are particularly well-suited for the synthesis of highly substituted pyrazoles, offering a convergent and atom-economical approach.

The synthesis of 1,3,5-trisubstituted pyrazoles can be achieved through a one-pot, three-component reaction involving phenyl hydrazines, nitroolefins, and benzaldehydes, catalyzed by an immobilized lipase. acs.org Another approach involves the reaction of N-arylhydrazones with nitroolefins, which provides a regioselective route to 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles. organic-chemistry.org Furthermore, the synthesis of fully substituted pyrazoles has been reported through a five-component reaction, demonstrating the high degree of molecular complexity that can be achieved in a single step. mdpi.com

Titanium imido complexes have also been utilized in the multicomponent oxidative coupling of alkynes and nitriles to synthesize multisubstituted pyrazoles, avoiding the use of hydrazine reagents. nih.gov

Table 3: Selected Multi-component Reactions for Pyrazole Synthesis

Number of Components Key Reactants Catalyst/Conditions Product Type Reference
Three Phenyl hydrazines, Nitroolefins, Benzaldehydes Immobilized Lipase 1,3,5-Trisubstituted Pyrazoles acs.org
Two N-Arylhydrazones, Nitroolefins Thermal or Acid-assisted 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles organic-chemistry.org
Five Aldehydes, Malononitrile, β-Ketoester, Hydrazine, Thiol Montmorillonite K10 Highly Substituted Pyrano[2,3-c]pyrazoles mdpi.com

This table provides examples of the diverse multi-component strategies available for constructing substituted pyrazole rings.

Regioselective Introduction of Specific Substituents

Achieving the desired substitution pattern on the pyrazole ring is crucial for tuning the molecule's properties. Regioselective reactions are therefore of paramount importance.

Methodologies for Halogenation at the C-5 Position (Chlorination)

The introduction of a chlorine atom at the C-5 position of the pyrazole ring is a key step in the synthesis of the target molecule. This can be accomplished through various chlorination methods. A common precursor for such a reaction would be a 3-phenyl-1-vinyl-1H-pyrazole, which would then undergo regioselective chlorination. The Vilsmeier-Haack reaction on 3-methyl-1-phenyl-1H-pyrazole-5(4H)-one is a known method to produce a 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, indicating that the pyrazolone tautomer can be a precursor to C-5 chlorinated pyrazoles. researchgate.netresearchgate.net

Direct C-H halogenation offers a straightforward method for introducing halogen atoms onto a heterocyclic core without the need for pre-functionalization. N-Halosuccinimides, such as N-chlorosuccinimide (NCS), are widely used reagents for this purpose due to their ease of handling and reactivity.

A metal-free protocol for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at room temperature using N-halosuccinimides (including NCS for chlorination) has been developed. beilstein-archives.org This method provides efficient access to 4-halogenated pyrazole derivatives. While this example demonstrates halogenation at the C-4 position of a 5-aminopyrazole, the principles of electrophilic aromatic substitution suggest that the regioselectivity of halogenation on the pyrazole ring is highly dependent on the directing effects of the existing substituents. For a 3-phenyl-1-vinyl-1H-pyrazole, the electronic properties of the phenyl and vinyl groups, as well as the reaction conditions, would dictate the position of chlorination. The vinyl group at N-1 is generally considered an electron-withdrawing group, which can influence the regioselectivity of electrophilic substitution.

Table 4: Halogenation of Pyrazole Derivatives

Reagent Substrate Position of Halogenation Key Features Reference

This table illustrates the use of N-halosuccinimides for the halogenation of pyrazole systems.

Halogenation through Intermediate Derivatization

The introduction of a chlorine atom at the C-5 position of the pyrazole ring is often achieved not by direct halogenation of the 3-phenyl-1-vinyl-1H-pyrazole, but through the derivatization of a pyrazolone intermediate. A prevalent and effective method is the Vilsmeier-Haack reaction. mdpi.comresearchgate.net This reaction utilizes a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture to convert a pyrazol-5-one (a keto form of a 5-hydroxypyrazole) into the corresponding 5-chloro-pyrazole.

For instance, the synthesis of the analogous compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole involves treating 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride. mdpi.comchemicalbook.com The pyrazolone starting material is first obtained through the cyclocondensation of ethyl acetoacetate and phenylhydrazine. mdpi.com The subsequent reaction with a Vilsmeier reagent (formed from POCl₃ and DMF) not only introduces the chlorine atom at the C-5 position but can also lead to formylation at the C-4 position, yielding intermediates like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.comresearchgate.net This approach highlights a common strategy where halogenation is coupled with other functionalizations.

Another general approach to obtain 3/5-halogenated pyrazoles is through the dehydroxyhalogenation of the corresponding 3/5-hydroxypyrazoles. beilstein-archives.org This underscores the importance of pyrazolone or hydroxypyrazole tautomers as key intermediates for introducing halogens at these positions. Direct electrophilic halogenation of a pyrazole ring typically occurs at the C-4 position if it is unsubstituted, making the derivatization of an intermediate a more regioselective method for C-5 chlorination. researchgate.netglobalresearchonline.net

Strategies for Phenyl Group Incorporation at the C-3 Position

The incorporation of a phenyl group at the C-3 position of the pyrazole scaffold is fundamentally achieved during the initial construction of the heterocyclic ring. The most common and versatile method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. globalresearchonline.netnih.gov

To synthesize a 3-phenylpyrazole, a phenyl-containing 1,3-dicarbonyl compound is required. For example, the reaction of benzoylacetone or an ester of benzoylacetic acid with hydrazine would yield a 3-phenyl-5-methyl-1H-pyrazole. To obtain the 3-phenyl-1H-pyrazole core directly, a precursor like 1-phenyl-1,3-butanedione (benzoylacetone) is condensed with hydrazine. nih.gov Similarly, the reaction between ethyl acetoacetate and phenylhydrazine is a well-established method to produce 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which is a precursor for many substituted pyrazoles. mdpi.comnih.gov The choice of the 1,3-dicarbonyl compound and the hydrazine determines the substitution pattern of the resulting pyrazole ring. For the target compound, a precursor such as 1-phenyl-1,3-dicarbonyl would react with hydrazine to establish the 3-phenyl moiety.

Techniques for Vinyl Group Introduction at the N-1 Position

The introduction of a vinyl group at the N-1 position of the pyrazole ring can be accomplished through several distinct synthetic pathways. These methods provide flexibility depending on the available starting materials and desired reaction conditions.

N-Vinylation via Acetylene or Vinyl Acetate Reactions

Direct N-vinylation using acetylene is a historically significant method for preparing 1-vinylpyrazoles. This reaction typically involves treating the NH-unsubstituted pyrazole with acetylene under high pressure. nih.gov More recent advancements have introduced safer and more practical alternatives, such as using calcium carbide (CaC₂) as an in-situ source of acetylene, which avoids the need for high-pressure equipment. researchgate.net

Another widely used technique is the reaction of a pyrazole with vinyl acetate. nih.gov This transvinylation reaction is often catalyzed by mercury(II) salts, such as mercuric(II) acetate with sulfuric acid, or by transition metal catalysts like palladium or ruthenium complexes. nih.govnih.gov The reaction with boiling vinyl acetate in the presence of a catalyst can provide 1-vinylpyrazoles in very good yields (70-86%). nih.gov The reactivity in this process is enhanced by electron-acceptor groups on the pyrazole ring, which increase the acidity of the N-H proton. nih.gov

MethodReagentsConditionsYieldCitation
Acetylene ReactionAcetylene gasHigh pressure--- nih.gov
Vinyl Acetate ReactionVinyl acetate, Hg(OAc)₂, H₂SO₄Boiling vinyl acetate70-86% nih.gov
Calcium CarbideCaC₂, KOH, KFSolvent-free, microwave or conventional heatingGood researchgate.net
Dehydration of β-Hydroxyethyl Pyrazoles

An alternative route to 1-vinylpyrazoles involves the dehydration of 1-(β-hydroxyethyl)pyrazoles. nih.gov This method proceeds in two steps. First, the pyrazole is N-alkylated with a reagent like ethylene oxide or 2-chloroethanol to introduce the β-hydroxyethyl group at the N-1 position. The precursor, β-hydroxyethyl hydrazine, can also be used in the initial cyclocondensation step to form the 1-(β-hydroxyethyl)pyrazole directly. nih.govrsc.org In the second step, the resulting alcohol is subjected to dehydration, typically under acidic conditions or by heating, to eliminate water and form the vinyl group. nih.gov

PrecursorReagent for DehydrationProductCitation
1-(β-hydroxyethyl)pyrazoleAcid catalyst or heat1-Vinylpyrazole nih.gov
3,5-dimethyl-1-(β-hydroxyethyl)pyrazoleAcid catalyst or heat3,5-dimethyl-1-vinylpyrazole nih.gov
Fragmentation of Geminal Bis(1-pyrazolyl)alkanes

A less common but effective method for synthesizing 1-vinylpyrazoles is the acid-catalyzed thermal fragmentation of geminal bis(1-pyrazolyl)alkanes. nih.govresearchgate.net These precursors are obtained from the reaction of a pyrazole with an acetal or a ketal. When heated to around 200 °C in the presence of an acid catalyst like p-toluenesulfonic acid, the bis(1-pyrazolyl)alkanes that contain β-hydrogens undergo a fragmentation reaction. nih.gov This process yields one molecule of the desired 1-vinylpyrazole and one molecule of the starting pyrazole. nih.govresearchgate.net

PrecursorConditionsProductsCitation
Geminal bis(1-pyrazolyl)alkane~200 °C, acid catalyst (e.g., p-toluenesulfonic acid)1-Vinylpyrazole and Pyrazole nih.govresearchgate.net
Dehydrohalogenation of 1-(2-Haloethyl)pyrazoles

The dehydrohalogenation of 1-(2-haloethyl)pyrazoles is a robust and frequently employed method for the synthesis of 1-vinylpyrazoles. nih.gov This approach first involves the N-alkylation of the pyrazole with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane, to form the 1-(2-haloethyl)pyrazole intermediate. nih.gov Subsequent treatment of this intermediate with a base, such as potassium hydroxide in ethanol or under phase-transfer catalysis (PTC) conditions, eliminates a molecule of hydrogen halide to generate the N-vinyl group. nih.gov The use of PTC with water as a solvent provides an efficient and high-yielding (75-90%) pathway to 1-vinylpyrazoles. nih.gov

PrecursorReagentsConditionsYieldCitation
1-(2-Chloroethyl)pyrazoleBase (e.g., KOH)Ethanol or PTC (water)75-90% (under PTC) nih.gov
1-(2-Bromoethyl)pyrazoleBase (e.g., KOH)Ethanol--- nih.gov

Reaction Condition Optimization and Yield Enhancement Strategies

Research into the synthesis of 1,3,5-trisubstituted pyrazoles has shown that the choice of base and solvent system is paramount. For instance, in a method utilizing N-alkylated tosylhydrazones and terminal alkynes, screening experiments revealed that a combination of potassium tert-butoxide (t-BuOK) as the base and pyridine as the solvent provided optimal results. organic-chemistry.org The addition of a phase-transfer catalyst, 18-crown-6, was found to further enhance the yield and reduce the reaction time. organic-chemistry.org Alternative bases and solvents in this specific reaction were reported to result in poor yields. organic-chemistry.org Similarly, for the classical condensation of 1,3-diketones with arylhydrazines, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) have been found to produce better results and higher regioselectivity than commonly used polar protic solvents like ethanol. nih.gov

Catalysis plays a pivotal role in modern synthetic strategies for pyrazoles. Various approaches have been developed, including metal-free synthesis and the use of Lewis acid catalysts. researchgate.netmdpi.com For example, an eco-friendly procedure employing lithium perchlorate as a Lewis acid catalyst has been established for pyrazole synthesis. mdpi.com Copper-catalyzed condensation reactions have also been shown to be efficient, providing pyrazoles at room temperature in short reaction times under acid-free conditions. organic-chemistry.org

Temperature is another crucial factor that directly influences reaction kinetics and product yield. In a silver-catalyzed reaction to produce 5-aryl-3-trifluoromethyl pyrazoles, it was observed that increasing the reaction temperature to 60 °C improved the product yield. mdpi.com The use of modern heating techniques, such as microwave-assisted synthesis, can significantly reduce reaction times and improve efficiency compared to conventional heating methods. mdpi.com Furthermore, the development of continuous-flow processes allows for careful optimization of temperature and residence time, leading to moderate to excellent yields in shorter timeframes than traditional batch reactions. nih.gov

The electronic nature of the substituents on the starting materials can also impact the reaction outcome. In some base-mediated syntheses, substrates bearing electron-withdrawing groups have been observed to produce slightly lower yields, potentially due to instability under the reaction conditions. organic-chemistry.org

Below is an interactive data table summarizing various optimization strategies for the synthesis of pyrazole scaffolds.

ParameterCondition / ReagentEffect on Synthesis
Base Potassium tert-butoxide (t-BuOK)Optimized base for specific syntheses of 1,3,5-trisubstituted pyrazoles, leading to good yields. organic-chemistry.org
Solvent Pyridine / N,N-dimethylacetamideAprotic dipolar solvents can enhance yields and regioselectivity compared to protic solvents. organic-chemistry.orgmdpi.com
Additive 18-crown-6Used as a phase-transfer catalyst to enhance yield and shorten reaction times. organic-chemistry.org
Catalyst Silver Carbonate (Ag₂CO₃)Acts as a key reagent to control stereoselectivity in the synthesis of N-vinylated pyrazoles. nih.gov
Temperature Elevated Temperatures (e.g., 60-120 °C)Can increase reaction rates and improve product yields in certain catalytic systems. mdpi.commdpi.com
Technology Flow Chemistry / Microwave (MW)Modern techniques that can reduce reaction times, improve yields, and enhance safety. mdpi.comnih.gov

Stereochemical Control and Regioselectivity in Synthetic Design

The biological activity of pyrazole derivatives is highly dependent on the specific arrangement of substituents around the heterocyclic core. Therefore, controlling regioselectivity (the placement of substituents at specific positions, e.g., N1 vs. N2) and stereoselectivity (the spatial orientation of atoms, particularly for substituents like a vinyl group) is a fundamental challenge in their synthesis.

Regioselectivity in Pyrazole Ring Formation

A primary challenge in pyrazole synthesis is achieving regiocontrol, especially when using unsymmetrical starting materials. The most common method, the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine, can often lead to a mixture of two regioisomeric pyrazoles, complicating purification and reducing the yield of the desired product. mdpi.comthieme-connect.com

To overcome this, several highly regioselective methods have been developed.

Reaction of Acetylenic Ketones: The reaction of acetylenic ketones with mono-substituted alkyl and arylhydrazines has been demonstrated to be highly regioselective, leading to 1,3,5-substituted pyrazoles in excellent yields. thieme-connect.com The regiochemical outcome of this reaction is predictable and is not significantly affected by the nature of the substituents on the acetylenic ketone. thieme-connect.com

Use of Tosylhydrazones: An efficient and completely regioselective synthesis of 1,3,5-trisubstituted pyrazoles has been achieved using N-alkylated tosylhydrazones and terminal alkynes. organic-chemistry.org This methodology demonstrates excellent tolerance for a variety of substituents and provides a single regioisomer, which is a significant advantage over classical methods. organic-chemistry.org

Solvent Effects: As noted previously, conducting the condensation of 1,3-diketones with arylhydrazines in aprotic dipolar solvents like N,N-dimethylacetamide can lead to remarkably high regioselectivity, even at room temperature. mdpi.com

Stereochemical Control in N-Vinylation

For N-vinylpyrazoles like this compound, the stereochemistry of the double bond (E/Z isomerism) can be a critical factor. A switchable, stereoselective synthesis for N-carbonylvinylated pyrazoles has been developed based on the Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.gov This method allows for the selective formation of either the (E) or (Z) isomer by modifying the reaction conditions.

(E)-Isomer Synthesis: In the absence of a silver catalyst, the reaction leads to the thermodynamically more stable (E)-N-carbonylvinylated pyrazoles in excellent yields. nih.gov

(Z)-Isomer Synthesis: The addition of silver carbonate (Ag₂CO₃) to the reaction mixture switches the selectivity, affording the (Z)-N-carbonylvinylated pyrazoles in good yields. nih.gov A plausible mechanism suggests that the silver ion (Ag⁺) acts as a coordination guide, directing the stereochemical outcome of the addition. nih.gov

Another approach involves a KOH-mediated reaction where the stereochemical outcome—(Z) vs. (E)-N-vinylated pyrazoles—is governed by the reaction time and the amount of base used. nih.gov

The following interactive data table outlines strategies for achieving stereochemical and regiochemical control.

Synthetic ChallengeMethod / ReagentOutcome
Regioselectivity (Ring Formation)Reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines.Often results in a mixture of regioisomers. thieme-connect.com
Regioselectivity (Ring Formation)Reaction of acetylenic ketones with substituted hydrazines.Highly regioselective formation of 1,3,5-substituted pyrazoles. thieme-connect.com
Regioselectivity (Ring Formation)Use of N-alkylated tosylhydrazones and terminal alkynes.Complete regioselectivity for 1,3,5-trisubstituted pyrazoles. organic-chemistry.org
Stereoselectivity (N-Vinylation)Michael addition to alkynes (Ag₂CO₃-free).Forms thermodynamically stable (E)-isomers. nih.gov
Stereoselectivity (N-Vinylation)Michael addition to alkynes (with Ag₂CO₃).Switches selectivity to form (Z)-isomers. nih.gov

Reactivity and Mechanistic Understanding of 5 Chloro 3 Phenyl 1 Vinyl 1h Pyrazole

Transformations Involving the Vinyl Moiety

The N-vinyl group is a key functional handle that dictates a significant portion of the molecule's reactivity, allowing for a variety of transformations that build molecular complexity.

Cycloaddition Reactions (e.g., Diels-Alder Reactivity as Dienophile)

Vinylpyrazoles exhibit varied behavior in cycloaddition reactions. nih.gov In Diels-Alder [4+2] cycloadditions, they are generally reluctant to act as dienes because the reaction would result in a loss of aromaticity in the pyrazole (B372694) ring. nih.gov Consequently, forcing conditions such as high pressures and temperatures are often required to achieve low to moderate yields. nih.gov

However, the vinyl group itself can act as a dienophile. More commonly, 1-vinylpyrazoles undergo [2+2] cycloaddition reactions. For instance, in reactions with tetracyanoethylene in an aprotic solvent, 1-vinylpyrazoles form l-(2,2,3,3-tetracyano-l-cyclobutyl)pyrazoles. nih.gov This reaction proceeds through an initial π–π complex. The reactivity is sensitive to substituents on the pyrazole ring; electron-withdrawing groups can hinder the reaction. nih.gov

Table 1: Cycloaddition Reactions of 1-Vinylpyrazole Derivatives

Reactant Dienophile/Partner Conditions Product Type Yield Reference
1-Vinylpyrazole Tetracyanoethylene Benzene (B151609), Room Temp. [2+2] Cycloadduct - nih.gov
3-Methyl-1-vinylpyrazole Tetracyanoethylene Benzene, 80 °C [2+2] Cycloadduct - nih.gov
4-Vinylpyrazole N-phenylmaleimide Microwave, Solvent-free [4+2] Cycloadduct Fair nih.gov
1-Phenyl-5-vinylpyrazole Dimethyl acetylenedicarboxylate - [4+2] Cycloadduct - nih.gov

Addition Reactions to the Vinyl Group (e.g., Halogenation, Hydrohalogenation)

The vinyl group of 1-vinylpyrazoles undergoes addition reactions with halogens and hydrogen halides, though the outcomes can be complex. nih.gov The bromination of 1-vinylpyrazoles in carbon tetrachloride at low temperatures yields a mixture of products that is difficult to separate. nih.gov The primary products include the expected 1-(1',2'-dibromo)ethylpyrazole from addition to the vinyl group, as well as the product of electrophilic substitution at the C-4 position of the pyrazole ring. nih.gov Additionally, hydrohalides can form due to the coordination of released hydrogen bromide with the basic nitrogen of the pyrazole ring. nih.gov

Hydrohalogenation reactions are also dependent on the specific pyrazole structure and the reaction conditions. At very low temperatures (-150 °C), hydrogen halides add to the N-2 position of the pyrazole ring, forming salts. nih.gov At higher temperatures, addition across the vinyl double bond can occur, though this is more difficult for pyrazoles bearing electron-withdrawing groups like a nitro substituent, which decreases the nucleophilicity of the double bond. nih.gov

Table 2: Halogenation and Hydrohalogenation of 1-Vinylpyrazoles

Substrate Reagent Conditions Major Product(s) Observations Reference
1-Vinylpyrazole Br₂ CCl₄, -20 °C 1-(1',2'-dibromo)ethylpyrazole, 4-Bromo-1-vinylpyrazole, Hydrohalide salts Complex mixture, difficult to separate. nih.gov
Various 1-Vinylpyrazoles HX (HCl, HBr) -150 °C Pyrazolium hydrohalide salts (N-2 protonation) Addition occurs at the ring nitrogen. nih.gov
1-Vinylpyrazole HX (HCl, HBr) 20-25 °C 1-(1'-haloethyl)pyrazole Addition across the vinyl double bond. nih.gov

Polymerization Behavior (e.g., Free-Radical Polymerizations)

N-vinylpyrazoles can undergo free-radical polymerization, often initiated by azo compounds like azobisisobutyronitrile (AIBN). nih.gov The reactivity in polymerization is highly dependent on the substitution pattern. Unsubstituted 1-vinylpyrazole can polymerize with almost explosive vigor in its neat form. nih.gov The introduction of substituents on the vinyl group tends to decrease the rate and extent of polymerization. nih.gov In dilute solutions, such as in benzene, 1-vinylpyrazole can be cleanly polymerized to yield high molecular weight polymers (150,000–330,000). nih.gov Studies on substituted vinylpyrazoles, such as 3-methyl- and 5-methyl-1-vinylpyrazole, have shown that the rate of polymerization is proportional to the square root (0.5 order) of the AIBN initiator concentration. nih.gov

Table 3: Free-Radical Polymerization of 1-Vinylpyrazoles

Monomer Initiator Conditions Outcome Reference
1-Vinylpyrazole Azo initiator Neat "Almost explosive" polymerization nih.gov
1-Vinylpyrazole Azo initiator Dilute benzene High molecular weight polymer (150-330 kDa) nih.gov
3-Methyl-1-vinylpyrazole AIBN - Polymerization rate is 0.5 order in [AIBN] nih.gov
5-Methyl-1-vinylpyrazole AIBN - Polymerization rate is 0.5 order in [AIBN] nih.gov

Ring-Closing Metathesis (RCM) Applications with N-Vinylated Pyrazoles

N-vinylated pyrazoles serve as valuable substrates in Ring-Closing Metathesis (RCM) for the synthesis of novel fused heterocyclic systems. organic-chemistry.orgwikipedia.org This powerful carbon-carbon bond-forming reaction, typically catalyzed by ruthenium complexes like Grubbs' catalysts, allows for the construction of cyclic structures. organic-chemistry.orgdrughunter.com For RCM to occur, a second alkene moiety must be present elsewhere in the molecule. The vinyl group on the pyrazole nitrogen can participate with this second alkene to form a new ring. This strategy is particularly useful for creating polycyclic and macrocyclic structures that are otherwise difficult to synthesize. wikipedia.orgdrughunter.com The reaction is driven by the formation of a stable cyclic alkene and the release of a small volatile alkene, such as ethylene, when terminal alkenes are used. organic-chemistry.org The choice of catalyst, such as the second-generation Grubbs or Hoveyda-Grubbs catalysts, is crucial for achieving high efficiency and functional group tolerance. organic-chemistry.orgnih.gov While N-heteroaromatics can sometimes interfere with or deactivate metathesis catalysts, various strategies have been developed to overcome these challenges. beilstein-journals.org

Reactivity of the Chlorosubstituent at C-5

The chlorine atom at the C-5 position of the pyrazole ring is a key site for functionalization through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The C-5 chloro group on the pyrazole ring is susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com The presence of the electron-withdrawing pyrazole ring, particularly the ring nitrogen atoms, activates the halogen for displacement by a variety of nucleophiles. nih.gov This reactivity allows for the introduction of diverse functional groups at this position.

Research on analogous compounds, such as 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, has demonstrated that the C-5 chlorine can be smoothly displaced by nucleophiles like substituted phenols. mdpi.com The reaction is facilitated by the electron-withdrawing nature of the pyrazole ring and other substituents, such as a formyl group at C-4, which further activates the C-Cl bond. mdpi.com This type of substitution provides a versatile method for synthesizing a wide array of 5-substituted pyrazole derivatives. mdpi.commdpi.com

Table 4: Nucleophilic Substitution on 5-Chloropyrazole Analogs

Substrate Nucleophile Conditions Product Reference
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Substituted Phenols - 5-Aryloxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde mdpi.com
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Alkyl Alcohols - 5-Alkoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde mdpi.com
Chloroazines Bisulfide (HS⁻), Polysulfides (Sₙ²⁻) Aqueous Solution, 25 °C Thiolated azines nih.gov
Polyfluoroarenes Phenothiazine K₃PO₄, MeCN, 60 °C 10-Polyphenylphenothiazine derivatives mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C5 position of the pyrazole ring in 5-Chloro-3-phenyl-1-vinyl-1H-pyrazole serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The C-Cl bond at this position is activated towards oxidative addition to a low-valent metal center, such as Palladium(0), which is a key step in many cross-coupling catalytic cycles. acs.org

One of the most significant applications is the Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide. libretexts.orgtcichemicals.com For 5-chloropyrazoles, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C5 position. The general mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The efficiency of such couplings can be influenced by the choice of palladium precatalyst, ligands, and base. researchgate.netnih.gov For instance, palladium precatalysts bearing bulky, electron-rich phosphine ligands like SPhos and XPhos have shown high efficacy in the coupling of other chloro-heterocycles. nih.gov

The Heck reaction is another pivotal transition metal-catalyzed process, which forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org this compound can act as the halide component, reacting with various alkenes to introduce a vinyl or substituted vinyl group at the C5 position. The reaction typically proceeds with high trans selectivity. organic-chemistry.org The choice of catalyst, such as pyridylpyrazole-ligated palladium complexes, can be crucial for achieving high yields, even with less reactive chloroarenes. acs.org

Below is a table summarizing representative transition metal-catalyzed cross-coupling reactions on analogous 5-chloropyrazole systems, illustrating the potential reactivity of this compound.

Reaction Type Substrate Example Coupling Partner Catalyst/Ligand Base/Solvent Product Yield Reference
Suzuki-Miyaura5-chloro-1,3-dimethyl-1H-pyrazolePhenylboronic acidXPhos Pd G2K₃PO₄ / Dioxane-H₂O5-phenyl-1,3-dimethyl-1H-pyrazoleHigh researchgate.net
Suzuki-MiyauraUnprotected 3-chloroindazolePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Dioxane-H₂O3-phenylindazole80% nih.gov
HeckPhenyl chloridetert-butyl acrylate[PdCl₂(pyridylpyrazole)]NaOAc / NMPtert-butyl cinnamateGood acs.org
NegishiAryl bromidesAlkylzinc bromides[Pd(C₃H₅)Cl]₂ / tedicypN/A / THFAryl-Alkyl productGood acs.org

This table presents data from analogous systems to illustrate the potential reactivity of this compound.

Reactivity of the Phenyl Substituent and Electrophilic Activation

The reactivity of the phenyl substituent at the C3 position is highly dependent on the reaction conditions, particularly the acidity of the medium. In neutral or weakly acidic environments, the pyrazole ring is generally more susceptible to electrophilic attack than the attached phenyl group. However, under strongly acidic conditions, the reactivity pattern is inverted. cdnsciencepub.com

This change in regioselectivity is attributed to the protonation of the pyridine-like nitrogen (N2) of the pyrazole ring. The formation of the pyrazolium cation deactivates the heterocyclic ring towards electrophilic attack due to the newly introduced positive charge. Consequently, the phenyl group at C3 becomes the primary site for electrophilic substitution. The pyrazolyl group, even when protonated, acts as an ortho, para-director. Due to steric hindrance from the adjacent pyrazole ring, electrophilic attack occurs predominantly at the para-position of the phenyl ring. cdnsciencepub.com

This principle has been demonstrated in the nitration of 1-phenylpyrazole. When treated with a mixture of nitric acid and sulfuric acid (mixed acids), nitration occurs selectively at the para-position of the phenyl ring to yield 1-(4-nitrophenyl)pyrazole. In contrast, nitration under less acidic conditions (e.g., with acetyl nitrate) results in substitution on the pyrazole ring. cdnsciencepub.com Similarly, bromination of 1-phenylpyrazole in concentrated sulfuric acid in the presence of silver sulfate leads to the formation of 1-(4-bromophenyl)pyrazole. cdnsciencepub.com

This reactivity can be extrapolated to this compound. Under strongly acidic conditions, electrophilic attack is expected to occur at the para-position of the 3-phenyl group.

Reaction Substrate Reagents Conditions Major Product Reference
Nitration1-phenylpyrazoleHNO₃ / H₂SO₄12°C1-(4-nitrophenyl)pyrazole cdnsciencepub.com
Bromination1-phenylpyrazoleBr₂ / H₂SO₄ / Ag₂SO₄N/A1-(4-bromophenyl)pyrazole cdnsciencepub.com

This table illustrates the electrophilic substitution on the phenyl ring of 1-phenylpyrazole under strongly acidic conditions.

Electrophilic Aromatic Substitution on the Pyrazole Ring System

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the pyrazole core. scribd.com In pyrazole and its derivatives, the C4 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack. scribd.comresearchgate.net The mechanism proceeds through the formation of a resonance-stabilized cationic intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.combyjus.com

For this compound, the substituents on the ring direct the regioselectivity of the substitution. The N1-vinyl and C3-phenyl groups are generally considered activating and, along with the inherent reactivity of the ring, direct incoming electrophiles to the C4 position. The chlorine atom at C5 is a deactivating group but does not typically override the directing effect of the other substituents.

Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and sulfonation. scribd.com

Nitration : Typically carried out with a mixture of nitric acid and sulfuric acid or with nitric acid in acetic anhydride, nitration of pyrazoles yields the 4-nitropyrazole derivative. scribd.comsemanticscholar.org For 1-phenylpyrazole, nitration with "acetyl nitrate" occurs selectively at the C4-position of the pyrazole ring. cdnsciencepub.com

Halogenation : Bromination of 1-phenylpyrazole in an inert solvent like chloroform results in the formation of 4-bromo-1-phenylpyrazole. cdnsciencepub.com

Sulfonation : Reaction with fuming sulfuric acid introduces a sulfonic acid group at the C4 position. scribd.com

It is important to note that in 1-vinylpyrazoles, the vinyl group itself can sometimes react with electrophiles. nih.gov Depending on the specific substrate and reaction conditions, electrophilic addition to the vinyl double bond can compete with or even supersede substitution on the pyrazole ring. nih.gov

Reaction Type Reagents Electrophile Position of Attack Product Example Reference
NitrationHNO₃ + H₂SO₄NO₂⁺C44-nitropyrazole scribd.com
SulfonationFuming H₂SO₄SO₃C4Pyrazole-4-sulfonic acid scribd.com
BrominationBr₂ in ChloroformBr⁺C44-bromo-1-phenylpyrazole cdnsciencepub.com
Vilsmeier-HaackPOCl₃ + DMFCl-CH=NMe₂⁺C4Pyrazole-4-carbaldehyde scribd.com

This table summarizes common electrophilic substitution reactions on the pyrazole ring, which primarily occur at the C4 position.

Structural Analysis and Spectroscopic Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and it provides a wealth of information for 5-Chloro-3-phenyl-1-vinyl-1H-pyrazole.

In the ¹³C NMR spectrum, distinct signals would be expected for each of the 11 carbon atoms. The carbons of the pyrazole (B372694) ring, the phenyl ring, and the vinyl group would resonate in their characteristic regions. The C-5 carbon, bonded to the chlorine atom, would be significantly influenced by the halogen's electronegativity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Vinyl Hα~7.0-7.5dd
Vinyl Hβ (cis)~5.0-5.5d
Vinyl Hβ (trans)~5.5-6.0d
Pyrazole H-4~6.5-7.0s
Phenyl H~7.2-7.8m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Pyrazole C-3~150-155
Pyrazole C-4~105-110
Pyrazole C-5~135-140
Vinyl Cα~130-135
Vinyl Cβ~100-105
Phenyl C (ipso)~130-135
Phenyl C (o, m, p)~125-130

Studies on various 1-vinylpyrazoles have shown that the conformation of the vinyl group is influenced by both electronic and steric factors. mdpi.com The presence of substituents on the pyrazole ring can dictate the preferred orientation of the vinyl group, which can exist in either an s-cis or s-trans conformation relative to the pyrazole ring. For this compound, the bulky phenyl group at the C-3 position and the chlorine atom at the C-5 position would exert significant steric hindrance, likely influencing the rotational barrier around the N-vinyl bond and favoring a specific conformation to minimize steric strain. Electronic effects, such as the electron-withdrawing nature of the chloro and phenyl groups, would also modulate the electron density of the pyrazole ring and, consequently, its interaction with the vinyl group's π-system.

The synthesis of pyrazoles from unsymmetrical precursors can lead to the formation of regioisomers. The regioselective synthesis of 5-chloro-1-vinylpyrazoles has been reported, highlighting methods to control the position of the substituents on the pyrazole ring. acs.org The use of specific solvents, such as fluorinated alcohols, has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar In the case of this compound, the synthetic route would be crucial in establishing the specific arrangement of the chloro, phenyl, and vinyl groups. NMR spectroscopy is a primary tool for confirming this regioselectivity, as the chemical shifts and coupling patterns of the pyrazole ring protons and carbons are highly sensitive to the substituent positions.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. While a specific experimental spectrum for this compound is not available, characteristic absorption bands can be predicted based on its structure.

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Type
C-H stretch (Aromatic/Vinyl)3100-3000IR, Raman
C=C stretch (Aromatic/Vinyl)1650-1500IR, Raman
C=N stretch (Pyrazole)1550-1450IR, Raman
C-Cl stretch800-600IR, Raman
Vinyl C-H bend (out-of-plane)1000-900IR

The IR spectrum would be expected to show characteristic peaks for the C-H stretching of the aromatic and vinyl groups, as well as C=C and C=N stretching vibrations. The C-Cl stretching vibration would appear in the fingerprint region. Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic and pyrazole rings.

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₁H₉ClN₂), the molecular ion peak [M]⁺ would be expected at m/z 204, with an isotopic peak at m/z 206 due to the presence of the ³⁷Cl isotope.

While a specific fragmentation pattern is not documented, analysis of related halogenated pyrazoles suggests potential fragmentation pathways. Common fragmentation could involve the loss of the vinyl group (C₂H₃), the chlorine atom, or the phenyl group. The cleavage of the pyrazole ring itself could also lead to characteristic fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ionm/z (for ³⁵Cl)Possible Structure
[M]⁺204Molecular Ion
[M+2]⁺206Isotopic Molecular Ion (³⁷Cl)
[M - C₂H₃]⁺177Loss of vinyl group
[M - Cl]⁺169Loss of chlorine atom
[M - C₆H₅]⁺127Loss of phenyl group
[C₆H₅]⁺77Phenyl cation

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, data from related compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, can offer insights. researchgate.net

In the solid state, the pyrazole ring is expected to be planar. The phenyl and vinyl groups would be oriented at specific angles relative to the pyrazole ring to minimize steric interactions. Intermolecular forces, such as π-π stacking and halogen bonding, could also play a significant role in the crystal packing. A crystal structure of a related compound, 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine, reveals that the phenyl and benzene (B151609) rings are inclined to the central pyrazole ring, indicating that non-planar conformations are likely to minimize steric repulsion. nih.govresearchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a rigorous framework for describing the behavior of electrons and nuclei within a molecule. eurasianjournals.com These methods are widely used to explore the conformational space, predict molecular properties, and elucidate the underlying mechanisms of chemical reactions and biological interactions for pyrazole (B372694) derivatives. eurasianjournals.com

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. nih.gov For pyrazole derivatives, DFT calculations are employed to optimize the molecular geometry, determine electronic stability, and analyze chemical reactivity. nih.gov These studies often involve the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, with a larger gap suggesting high electronic stability and lower chemical reactivity. nih.gov

Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, are calculated from the HOMO and LUMO energies to quantify the reactivity of the molecule. These quantum chemical calculations provide essential information on the functional sites of the molecule and help in understanding its potential for various applications. nih.gov

Table 1: Typical Parameters for DFT Calculations of Pyrazole Derivatives This table is interactive. Click on the headers to sort.

Parameter Typical Value/Method Purpose
Functional B3LYP Approximates the exchange-correlation energy in DFT.
Basis Set 6-31G(d) or 6-311++G(d,p) Describes the atomic orbitals used in the calculation.
Task Geometry Optimization Finds the lowest energy conformation of the molecule.
Task Frequency Calculation Confirms the optimized structure is a true minimum and calculates vibrational spectra.
Analysis FMO (HOMO/LUMO) Analyzes electronic transitions and reactivity.

| Analysis | Global Reactivity Descriptors | Quantifies chemical reactivity and stability. |

Conformational Analysis and Energy Minimization of the Vinyl and Phenyl Moieties

The three-dimensional structure of 5-Chloro-3-phenyl-1-vinyl-1H-pyrazole is defined by the spatial orientation of its vinyl and phenyl substituents relative to the pyrazole core. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, aims to identify the most stable (lowest energy) conformations.

For 1-vinylpyrazoles, the conformation of the vinyl group is significantly influenced by substituents on the pyrazole ring. nih.govresearchgate.net Spectroscopic studies have shown that the presence of a substituent at the C-5 position affects the orientation of the vinyl group. nih.gov In the case of this compound, the chlorine atom at C-5 would be expected to influence the rotational preference of the N-vinyl group. nih.gov

The orientation of the phenyl group at the C-3 position is also critical. X-ray diffraction studies of similar compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, have revealed that the pyrazole and phenyl rings are not coplanar, with a significant dihedral angle between them. researchgate.net This twisting is due to steric hindrance and is a key feature in the energy-minimized structure of such molecules.

Investigation of Tautomeric Equilibria and Proton Transfer Phenomena in Pyrazole Derivatives

Tautomerism is a key feature of pyrazole chemistry, involving the migration of a proton between the two nitrogen atoms of the ring. nih.gov This phenomenon is particularly relevant for pyrazoles with a free NH group, known as annular tautomerism. nih.gov The equilibrium between the tautomeric forms is influenced by several factors, including the nature and position of substituents, the solvent, and temperature. nih.govfu-berlin.de

However, for this compound, this typical annular tautomerism is not possible. The presence of the vinyl group covalently bonded to the nitrogen atom at position 1 (N1) "fixes" the structure and prevents the proton transfer to the N2 position that characterizes this type of isomerism. Therefore, the compound exists as a single constitutional isomer with respect to the pyrazole core, unlike its NH-unsubstituted counterparts. nih.govfu-berlin.de Theoretical studies on related N-substituted pyrazolones have confirmed that substitution on the nitrogen atom prevents the typical proton exchange seen in other pyrazole systems. mdpi.com

Reaction Mechanism Studies and Transition State Characterization

Vinylpyrazoles are versatile building blocks in organic synthesis, participating in a variety of reactions including cycloadditions, radical additions, and transition-metal-catalyzed couplings. mdpi.comnih.gov The reactivity of the vinyl group can be explored through computational reaction mechanism studies.

Theoretical chemistry allows for the detailed investigation of reaction pathways by mapping the potential energy surface. researchgate.net This involves:

Identifying Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate, and its structure is computationally located and characterized.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is related to the reaction rate.

For example, in a [2+2] cycloaddition reaction involving the vinyl group of this compound, computational methods could be used to model the formation of a cyclobutane ring, characterize the corresponding transition state, and determine whether the reaction is concerted or stepwise. mdpi.com Similarly, for Rh-catalyzed coupling reactions, theoretical studies can elucidate the catalytic cycle, including steps like C-H activation, alkyne insertion, and reductive elimination. mdpi.com

Molecular Dynamics Simulations to Understand Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.comeurasianjournals.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules). eurasianjournals.com

For this compound, MD simulations could be used to:

Explore Conformational Space: Analyze the rotational freedom of the phenyl and vinyl groups and the transitions between different low-energy conformations. eurasianjournals.com

Study Solvent Effects: Simulate the molecule in different solvents to understand how intermolecular interactions affect its structure and dynamics.

Investigate Interactions with Biological Targets: If the molecule is a potential drug candidate, MD simulations can model its binding to a target protein, revealing the stability of the complex and key intermolecular interactions. nih.gov

These simulations are valuable for understanding the structural adaptability and stability of pyrazole derivatives in various environments. eurasianjournals.com

QSAR (Quantitative Structure-Activity Relationship) Methodologies (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov This theoretical model allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding rational drug design. frontiersin.org

The general workflow for developing a QSAR model for pyrazole derivatives involves several key steps:

Data Set Collection: A series of pyrazole compounds with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. nih.gov

Molecular Descriptor Calculation: For each molecule, a set of numerical values, known as descriptors, is calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and hydrophobic properties. Quantum chemical methods like DFT are often used to calculate these descriptors. nih.govresearchgate.net

Data Set Partitioning: The compounds are divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to establish a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). nih.govnih.gov

Model Validation: The model's statistical significance and predictive ability are rigorously assessed using various metrics. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also used. These approaches analyze the steric and electrostatic fields surrounding the molecules to derive the structure-activity relationship. researchgate.net

Table 2: Key Statistical Parameters for QSAR Model Validation This table is interactive. Click on the headers to sort.

Parameter Description Acceptable Value
R² (Coefficient of Determination) Measures the goodness-of-fit of the model for the training set. > 0.6
Q² (Cross-validated R²) Measures the internal predictive ability of the model (often using leave-one-out cross-validation). > 0.5

| R²_test (External R²) | Measures the predictive ability of the model on the external test set. | > 0.6 |

Role As a Chemical Intermediate and Building Block in Advanced Synthesis

Precursor for the Synthesis of Novel Complex Heterocyclic Systems

The unique arrangement of reactive functional groups in 5-Chloro-3-phenyl-1-vinyl-1H-pyrazole makes it an excellent starting material for the synthesis of new and complex heterocyclic frameworks. The vinyl group at the N-1 position is particularly amenable to various chemical transformations that lead to ring formation.

One significant application is in ring-closing metathesis (RCM) . By introducing another olefinic chain elsewhere in the molecule, the N-vinyl group can participate in RCM reactions, typically catalyzed by ruthenium-based catalysts like the Grubbs' catalyst, to generate novel fused heterocyclic systems. For example, a precursor derived from a vinylpyrazole can be used to synthesize bicyclic structures such as 5H-pyrazolo[5,1-b] nbinno.comresearchgate.netthiazines. nih.govmdpi.com

The vinyl group also acts as a reactive dienophile or dipolarophile in cycloaddition reactions . It can react with dienes in [4+2] cycloadditions (Diels-Alder reactions) or with 1,3-dipoles in [3+2] cycloadditions to form more elaborate polycyclic systems containing the pyrazole (B372694) core. researchgate.net

Furthermore, the chloro-substituent at the C-5 position of the pyrazole ring provides a handle for nucleophilic substitution reactions. This allows for the introduction of various functionalities (e.g., amino, alkoxy, or aryl groups), which can then be used as anchor points for the construction of additional fused rings. The combination of vinyl group reactivity and C-Cl bond functionalization makes this compound a powerful tool for building diverse heterocyclic libraries. beilstein-journals.org

Reaction TypeReactant(s) with Vinylpyrazole PrecursorResulting Heterocyclic SystemKey Feature
Ring-Closing Metathesis (RCM)Diene-tethered vinylpyrazoleFused Pyrazolo-heterocycles (e.g., Pyrazolothiazines)Formation of a new ring fused to the pyrazole core. mdpi.com
[4+2] CycloadditionDienes (e.g., Cyclopentadiene)Polycyclic Pyrazole DerivativesConstruction of a six-membered ring attached to the vinyl group's carbons.
Nucleophilic Substitution & CyclizationBifunctional NucleophilesAnnulated Pyrazoles (e.g., Pyrazolo[3,4-b]pyridines)Displacement of the C-5 chlorine followed by intramolecular ring closure. beilstein-journals.org

Utility in the Development of New Ligands for Catalytic Applications

Pyrazole derivatives are widely recognized for their ability to act as effective ligands in coordination chemistry and catalysis due to the presence of two adjacent nitrogen atoms that can coordinate to metal centers. nih.gov this compound serves as a versatile scaffold for designing novel ligands for a range of catalytic applications. researchgate.net

The basic pyrazole structure can be systematically modified to create multidentate ligands. For example:

Functionalization of the Vinyl Group: The vinyl moiety can be transformed through reactions like hydroformylation, hydroamination, or Heck coupling to introduce additional donor atoms (O, N, P), creating bidentate or tridentate ligands.

Functionalization of the Phenyl Ring: The phenyl group at C-3 can be subjected to electrophilic substitution (e.g., nitration, halogenation) followed by further transformations to attach coordinating groups, thereby modulating the steric and electronic properties of the resulting metal complex. researchgate.net

Substitution of the Chlorine Atom: The C-5 chloro group can be replaced with other groups, such as phosphines or pyridyls, which are known to be excellent coordinating moieties.

These tailored ligands can be complexed with various transition metals, including palladium, copper, rhodium, and iron. The resulting metal complexes can be screened for catalytic activity in reactions such as cross-coupling, oxidation, and asymmetric synthesis. The modular nature of the this compound starting material allows for the systematic tuning of ligand properties to optimize catalyst performance. nih.govresearchgate.net

Modification SiteSynthetic TransformationPotential Ligand TypeTarget Catalytic Application
N-1 Vinyl GroupHydroformylation followed by condensationN,N-bidentate (Schiff base)Oxidation, Polymerization
C-3 Phenyl GroupOrtho-lithiation and phosphinationN,P-bidentateCross-coupling reactions (e.g., Suzuki, Heck)
C-5 Chloro GroupNucleophilic substitution with 2-pyridylthiolN,S-bidentateC-H activation

Integration into Multi-component Reaction Schemes for Diversified Product Libraries

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more reactants, enhancing efficiency and atom economy. nih.govfrontiersin.org The structural features of this compound make it an attractive component for integration into MCR schemes to rapidly generate libraries of diverse products. beilstein-journals.orgmdpi.com

The vinyl group can serve as a key reactive component in these schemes. For instance, it can function as a Michael acceptor in tandem reactions. An MCR could be designed where a nucleophile adds to the vinyl group, and the resulting intermediate is then trapped by an electrophile in the same pot. nih.gov

Alternatively, derivatives of this pyrazole can be used in well-established MCRs. For example, a related intermediate, 1-phenyl-1H-pyrazole-4-carbaldehyde, is frequently used in MCRs to synthesize highly substituted pyranopyrazoles or other fused systems. frontiersin.org The vinyl group on the core structure of this compound offers a distinct point of reactivity that can be exploited in novel MCR designs. The modularity of MCRs means that by simply varying the other components in the reaction, a wide range of structurally distinct molecules can be accessed from a single pyrazole building block. beilstein-journals.orgnih.gov

MCR TypeRole of Pyrazole ComponentOther ComponentsResulting Product Class
Michael Addition-Cyclization CascadeMichael Acceptor (via vinyl group)Active methylene compound, AldehydeHighly functionalized cyclohexene-fused pyrazoles
Ugi-type ReactionAmine component (after modification)Aldehyde, Isocyanide, Carboxylic AcidPeptidomimetic structures with a pyrazole core
Click Reaction-based MCRAlkyne or Azide (after modification of vinyl group)Azide/Alkyne, Aldehyde, AmineTriazole-linked pyrazole conjugates. orientjchem.org

Application in the Construction of Functional Organic Materials

The development of new organic materials with specific electronic, optical, or thermal properties is a major focus of modern materials science. Pyrazole-containing structures are utilized in the development of functional materials like polymers and organic light-emitting diodes (OLEDs). nbinno.com this compound is a promising monomer for the construction of such materials.

The N-vinyl group is a polymerizable handle that can undergo free-radical or cationic polymerization to produce polyvinylpyrazoles. mdpi.com The resulting polymers would feature a backbone of repeating pyrazole units, each decorated with a phenyl and a chloro substituent. The properties of such a polymer would be influenced by the rigid and aromatic nature of the pyrazole and phenyl rings.

These characteristics can lead to materials with high thermal stability and specific electronic properties. The chloro-substituent at the C-5 position also offers a site for post-polymerization modification, allowing for the fine-tuning of the material's properties after the polymer has been formed. For example, the chlorine atoms could be replaced via nucleophilic substitution to introduce chromophores, cross-linking agents, or groups that enhance solubility or conductivity. This dual functionality—a polymerizable vinyl group and a modifiable chloro group—makes this compound a highly adaptable building block for the rational design of functional organic materials. nbinno.com

ProcessRole of this compoundResulting Material StructurePotential Area of Material Science
Free-Radical PolymerizationMonomerPoly(1-(5-chloro-3-phenyl-1H-pyrazol-1-yl)ethylene)Specialty polymers, coatings
CopolymerizationCo-monomerRandom or block copolymers with other vinyl monomers (e.g., styrene)Tunable organic materials
Post-Polymerization ModificationPolymer precursorFunctionalized polyvinylpyrazole (e.g., C-5 chlorine substituted)Organic semiconductors, sensor materials

Advanced Research Perspectives and Future Directions

Exploration of Green Chemistry Principles in 5-Chloro-3-phenyl-1-vinyl-1H-pyrazole Synthesis

Traditional synthetic routes for vinylpyrazoles often involve harsh reaction conditions, toxic reagents, and significant energy consumption, which can lead to environmental and economic drawbacks. nih.govresearchgate.net The future synthesis of this compound is increasingly likely to be guided by the principles of green chemistry, which prioritize sustainability, efficiency, and safety. researchgate.netnih.gov

Key areas of exploration include the adoption of alternative energy sources and environmentally benign solvent systems. Methods such as microwave irradiation and ultrasonication have been shown to accelerate reaction rates, improve yields, and reduce energy usage in the synthesis of various pyrazole (B372694) derivatives. researchgate.netgsconlinepress.com Furthermore, the replacement of volatile organic solvents with aqueous media or the development of solvent-free reaction conditions represents a significant step towards a more sustainable synthetic protocol. researchgate.netthieme-connect.com The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and minimal environmental impact. gsconlinepress.com

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Pyrazole Derivatives

Parameter Traditional Synthesis Methods Green Synthesis Alternatives
Energy Source Conventional heating (oil baths) Microwave irradiation, Ultrasound
Solvents Volatile organic compounds (VOCs) Water, PEG, Ionic Liquids, Supercritical fluids
Reaction Time Often several hours to days Minutes to a few hours
Catalysts Stoichiometric and often toxic reagents Recyclable catalysts (e.g., nano-catalysts), Biocatalysts
Waste Generation High, often hazardous waste streams Minimized, less hazardous by-products

This table presents a generalized comparison based on literature for pyrazole synthesis. researchgate.netresearchgate.netgsconlinepress.comthieme-connect.com

Development of Novel Catalytic Systems for Highly Selective Transformations

The structure of this compound features multiple reactive sites, including the vinyl group, the phenyl ring, and the pyrazole core, making it a versatile substrate for further chemical transformations. Future research will likely focus on the development of novel catalytic systems that can achieve high selectivity for reactions at these specific sites.

For the vinyl moiety, transition-metal-catalyzed cross-coupling reactions, such as Heck, Suzuki, and Sonogashira couplings, could be employed to introduce a wide array of functional groups. The development of catalysts that can selectively target the vinyl group without reacting with the chloro-substituent on the pyrazole ring is a key challenge. Moreover, catalysts for asymmetric transformations, such as enantioselective hydrogenation or epoxidation of the vinyl double bond, would provide access to chiral pyrazole derivatives.

In the context of vinylpyrazoles, Grubbs' catalysts have already been utilized for ring-closing metathesis (RCM) to construct novel fused heterocyclic systems. nih.gov Future work could expand on this by exploring other metathesis reactions. Furthermore, the use of modern catalytic systems, including nanocatalysts and organocatalysts, could offer improved reactivity, selectivity, and easier catalyst recovery, aligning with green chemistry principles. thieme-connect.comnih.gov

Table 2: Potential Catalytic Transformations for this compound

Reaction Type Target Site Potential Catalyst System Desired Outcome
Heck Coupling Vinyl Group Palladium-based catalysts (e.g., Pd(OAc)₂) C-C bond formation, functionalization
Suzuki Coupling Chloro Group Palladium-based catalysts with specific ligands Arylation or vinylation at C5
Ring-Closing Metathesis Vinyl Group (with another olefin) Grubbs' or Hoveyda-Grubbs' catalysts Formation of fused heterocyclic rings nih.gov
Asymmetric Hydrogenation Vinyl Group Chiral Rhodium or Ruthenium complexes Synthesis of enantiopure pyrazole derivatives

| Dichlorocyclopropanation | Vinyl Group | Phase Transfer Catalysts (PTC) nih.gov | Addition of a dichlorocyclopropyl moiety |

This table outlines prospective catalytic applications based on known reactivity of vinylpyrazoles and related compounds. nih.gov

Investigations into Photochromic Properties and their Underlying Mechanisms

Photochromism is a phenomenon where a molecule undergoes a reversible transformation between two isomers with different absorption spectra upon exposure to light. This property is the basis for applications such as light-sensitive eyewear and optical data storage. mdpi.com While the specific compound this compound has not been studied for these properties, related pyrazole-containing structures have demonstrated interesting photochromic behavior. mdpi.com

For instance, a derivative containing a 5-chloro-3-methyl-1-phenyl-1H-pyrazole moiety linked to a bicyclic aziridine (B145994) system was shown to exhibit a color change from colorless to yellow upon UV irradiation. mdpi.com This change was attributed to a reversible, light-induced cleavage of the aziridine ring to form a colored ylide intermediate. mdpi.com

Future research could investigate whether this compound or its derivatives possess intrinsic photochromic properties. Potential mechanisms could include:

E/Z Isomerization: Reversible isomerization around the C=C double bond of the vinyl group, which could alter the molecule's conjugation and absorption spectrum.

Electrocyclic Reactions: The vinyl group could potentially participate in light-induced pericyclic reactions if other suitable functional groups are present in the molecule.

Experimental investigations would involve irradiating solutions of the compound with specific wavelengths of light and monitoring the changes in its UV-Visible absorption spectrum. mdpi.com Understanding these mechanisms could pave the way for designing novel pyrazole-based photochromic materials.

Computational Design and Prediction of Novel this compound Analogs with Tailored Reactivity

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. In the context of this compound, methods like Density Functional Theory (DFT) can be used to model its electronic structure, predict its reactivity, and design new analogs with customized properties. researchgate.net

A key application of computational modeling is the prediction of reactivity. By calculating electron density maps and frontier molecular orbitals (HOMO/LUMO), researchers can identify the most likely sites for electrophilic or nucleophilic attack, predict the regioselectivity of reactions, and estimate the activation energies for various transformations. This information is invaluable for planning synthetic strategies and selecting appropriate catalytic systems.

Furthermore, computational tools can be used for the in silico design of novel analogs. By systematically modifying the substituents on the phenyl ring or altering the structure of the vinyl group, it is possible to predict how these changes will affect the molecule's properties. For example, one could computationally screen a library of analogs to identify candidates with:

Enhanced reactivity for specific catalytic transformations.

Tuned electronic properties for potential applications in materials science.

Specific absorption spectra for the development of new dyes or photochromic materials.

This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources in the laboratory.

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-3-phenyl-1-vinyl-1H-pyrazole?

The synthesis typically involves multi-step organic reactions. For example, Vilsmeier-Haack conditions (using DMF/POCl₃) are effective for introducing formyl groups to pyrazole cores, as seen in analogous compounds like 5-chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . Cyclization of hydrazine derivatives with carbonyl precursors is another approach, as demonstrated in the synthesis of 5-chloro-1-phenyl-3-propyl-1H-pyrazole using phenylhydrazine and dichlorohexenone . Key steps include regioselective ring closure and functional group modifications.

Q. What spectroscopic techniques are essential for characterizing pyrazole derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, 1H^1H NMR (400 MHz) of 5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde revealed resonances at δ 9.85 (s, 1H, CHO) and δ 3.83 (s, 3H, CH₃) . Infrared (IR) spectroscopy identifies functional groups, such as the carbonyl stretch at 1684 cm1^{-1} in related compounds . Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 238 [M+^+] for a trifluoromethyl-substituted pyrazole) .

Q. What are the key considerations in designing multi-step syntheses for functionalized pyrazoles?

Regioselectivity during pyrazole ring formation is paramount. For example, triethylamine-mediated cyclization of 1,1-dichlorohexenone with phenylhydrazine achieved 80% yield for 5-chloro-1-phenyl-3-propyl-1H-pyrazole . Solvent choice (e.g., dichloromethane for Vilsmeier-Haack reactions) and temperature control (e.g., reflux at 80°C) are critical for minimizing side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in pyrazole synthesis?

Optimization involves adjusting stoichiometry, catalysts, and reaction time. In the synthesis of 5-chloro-3-(4-fluorophenyl)-1-methylpyrazole-4-carbaldehyde, a 10-hour reaction time under Vilsmeier-Haack conditions yielded 53% product . Similarly, reducing reaction time to 1.5 hours for 5-chloro-1-phenyl-3-propyl-1H-pyrazole improved efficiency without compromising yield . Screening polar aprotic solvents (e.g., DMF) or additives (e.g., NaHCO₃) can enhance regioselectivity.

Q. How do electronic effects of substituents influence pyrazole reactivity in further functionalization?

Electron-withdrawing groups (e.g., Cl, CF₃) deactivate the pyrazole ring toward electrophilic substitution but enhance stability. For example, the trifluoromethyl group in 5-chloro-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole increases lipophilicity, favoring interactions in biological assays . Conversely, vinyl groups (as in this compound) enable π-orbital conjugation, facilitating Diels-Alder or polymerization reactions .

Q. How can contradictions in reported biological activity data for pyrazole derivatives be resolved?

Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). For instance, ethyl 5-chloro-4-formyl-1-methylpyrazole-3-carboxylate showed antimicrobial activity in Gram-positive bacteria but not Gram-negative, highlighting the need for standardized protocols . Meta-analyses comparing substituent effects (e.g., chloro vs. methoxy groups) and computational docking studies (e.g., molecular dynamics simulations) can clarify structure-activity relationships .

Q. What computational methods predict interactions of pyrazole derivatives with biological targets?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are used to model binding affinities. For example, pyrazole-carbothioamide derivatives were docked into carbonic anhydrase IX active sites to rationalize antitumor activity . QSAR models incorporating Hammett constants (σ) for substituents like chloro or vinyl groups can predict bioactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.